
3,4-Dimethylpicolinic acid
Vue d'ensemble
Description
3,4-Dimethylpicolinic acid (DMPA) is a pyridine derivative that has been widely studied for its potential therapeutic applications in various fields of medicine. DMPA is a heterocyclic compound that contains a pyridine ring with two methyl groups and a carboxylic acid group attached to it. DMPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Applications De Recherche Scientifique
3,4-Dimethylpicolinic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the scientific research applications of 3,4-Dimethylpicolinic acid are:
1. Anti-inflammatory activity: 3,4-Dimethylpicolinic acid has been found to exhibit significant anti-inflammatory activity in various in vitro and in vivo models. 3,4-Dimethylpicolinic acid inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, by suppressing the activation of NF-κB and MAPK signaling pathways.
2. Antioxidant activity: 3,4-Dimethylpicolinic acid has been shown to possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3,4-Dimethylpicolinic acid also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells.
3. Anticancer activity: 3,4-Dimethylpicolinic acid has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. 3,4-Dimethylpicolinic acid induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes.
4. Neuroprotective activity: 3,4-Dimethylpicolinic acid has been shown to protect neurons from oxidative stress and inflammation-induced damage. 3,4-Dimethylpicolinic acid also enhances the expression of neurotrophic factors, such as BDNF and NGF, in neurons, which promote neuronal survival and regeneration.
Mécanisme D'action
The exact mechanism of action of 3,4-Dimethylpicolinic acid is not fully understood. However, it is believed that 3,4-Dimethylpicolinic acid exerts its biological effects by modulating various signaling pathways and gene expression. 3,4-Dimethylpicolinic acid inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. 3,4-Dimethylpicolinic acid also regulates the expression of various genes involved in cell cycle, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
3,4-Dimethylpicolinic acid has been shown to exhibit various biochemical and physiological effects in cells and animals. Some of the effects of 3,4-Dimethylpicolinic acid are:
1. Inhibition of pro-inflammatory cytokines and chemokines.
2. Scavenging of free radicals and inhibition of lipid peroxidation.
3. Induction of cell cycle arrest and apoptosis in cancer cells.
4. Protection of neurons from oxidative stress and inflammation-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dimethylpicolinic acid has several advantages for lab experiments, such as:
1. High purity and stability.
2. Easy synthesis method.
3. Wide range of biological activities.
However, there are also some limitations of 3,4-Dimethylpicolinic acid for lab experiments, such as:
1. Limited solubility in water.
2. High melting point.
3. Limited availability of commercial sources.
Orientations Futures
There are several future directions for the research on 3,4-Dimethylpicolinic acid, such as:
1. Development of 3,4-Dimethylpicolinic acid-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
2. Investigation of the molecular mechanism of action of 3,4-Dimethylpicolinic acid.
3. Optimization of the synthesis method of 3,4-Dimethylpicolinic acid to improve its purity and yield.
4. Study of the pharmacokinetics and pharmacodynamics of 3,4-Dimethylpicolinic acid in animals and humans.
5. Exploration of the potential synergistic effects of 3,4-Dimethylpicolinic acid with other drugs or natural compounds.
Conclusion:
In conclusion, 3,4-Dimethylpicolinic acid is a pyridine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. 3,4-Dimethylpicolinic acid has potential therapeutic applications in various fields of medicine. The synthesis method of 3,4-Dimethylpicolinic acid is relatively simple, and the compound has several advantages for lab experiments. However, there are also some limitations of 3,4-Dimethylpicolinic acid for lab experiments, such as limited solubility in water and high melting point. The future directions for the research on 3,4-Dimethylpicolinic acid include the development of 3,4-Dimethylpicolinic acid-based drugs, investigation of the molecular mechanism of action, optimization of the synthesis method, study of the pharmacokinetics and pharmacodynamics, and exploration of the potential synergistic effects with other drugs or natural compounds.
Propriétés
IUPAC Name |
3,4-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSCFQLIWUDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)
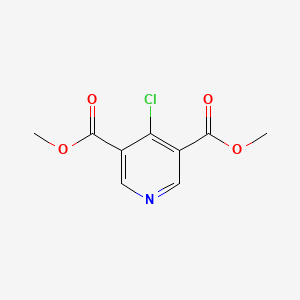
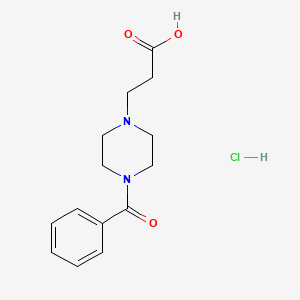
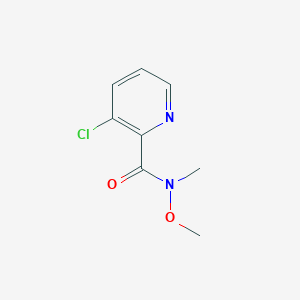

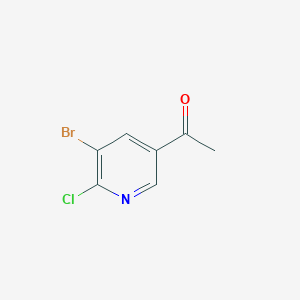



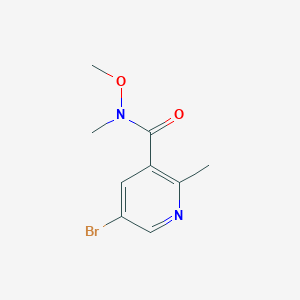
![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)
![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)

